molecular formula C4HBrN2S B1519380 2-Bromo-4-cyanothiazole CAS No. 848501-90-6

2-Bromo-4-cyanothiazole

Cat. No.: B1519380
CAS No.: 848501-90-6
M. Wt: 189.04 g/mol
InChI Key: HTVHRNHOLJNKNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-cyanothiazole is a biochemical used for proteomics research . It has a molecular formula of C4HBrN2S and a molecular weight of 189.03 .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the bromination of anilines and phenol derivatives . Another method involves the reaction of an amide intermediate at a temperature of 325℃ for 1 hour .


Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-1H-1lambda3-thiazole-4-carbonitrile . The InChI code is 1S/C4H2BrN2S/c5-4-7-3 (1-6)2-8-4/h2,8H .


Chemical Reactions Analysis

This compound can undergo several chemical reactions. For instance, it can be used to N-arylate 5- and 7-azaindoles . It can also be used as a starting reagent in the synthesis of 2-cyanothiazole via copper-catalyzed cyanation .


Physical And Chemical Properties Analysis

This compound is a white to pale-yellow to yellow-brown solid . It is stored in an inert atmosphere at 2-8°C . It has a molar refractivity of 34.53 .

Scientific Research Applications

Catalytic Vapor Phase Ammoxidation

2-Bromo-4-cyanothiazole has been involved in the preparation of 4-cyanothiazole via catalytic vapor phase ammoxidation, using a composition comprising a slurried chromium cobalt molybdate. This process shows high selectivity in the production of 4-cyanothiazole (Crowder & Diplas, 2000).

Borylation Suzuki Coupling Process

The compound is used in the palladium-catalyzed borylation of 4-bromo-2-ketothiazoles, followed by a Suzuki cross-coupling reaction. This method has enabled the rapid preparation of 4-pyridinyl- and 4-thiazolyl-2-ketothiazoles, common subunits of thiopeptide antibiotics (Martin, Laguerre, Hoarau, & Marsais, 2009).

Synthesis of Thiazole, Thiophene, Pyridine, and Pyran Derivatives

This compound derivatives have been synthesized and evaluated for their anti-inflammatory and anti-ulcer activities. The reaction of androstenedione with bromine gives 2-cyanomethylthiazole derivatives, which are used to produce these derivatives (Mohareb, Zaki, & Abbas, 2015).

Synthesis Under Microwave Irradiation

The derivatives of 2-amino-4-phenylthiazole, which include this compound derivatives, have been studied for their broad spectrum of biological activity, including antipyretic, antioxidative, and analgesic effects. Microwave irradiation has been utilized to synthesize these compounds more efficiently (Khrustalev, 2009).

Radioprotective Activity

Research on the radioprotective activity of 2-phenylthiazolidine and its m-bromo derivative has been conducted. These studies involve the molecular biotransformation of these compounds and assessing their radioprotective efficacy (Fernandez et al., 1983).

Safety and Hazards

2-Bromo-4-cyanothiazole is associated with several hazards. It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and wearing personal protective equipment .

Mechanism of Action

Target of Action

This compound is a biochemical used in proteomics research

Mode of Action

It is known that the compound interacts with various biological systems, potentially influencing multiple targets .

Result of Action

It is known to be used in proteomics research , suggesting it may have effects at the protein level. More research is needed to fully understand its effects.

Properties

IUPAC Name

2-bromo-1,3-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrN2S/c5-4-7-3(1-6)2-8-4/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVHRNHOLJNKNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670375
Record name 2-Bromo-1,3-thiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848501-90-6
Record name 2-Bromo-1,3-thiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-cyanothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4-cyanothiazole
Reactant of Route 2
2-Bromo-4-cyanothiazole
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-cyanothiazole
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-cyanothiazole
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-cyanothiazole
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-cyanothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.